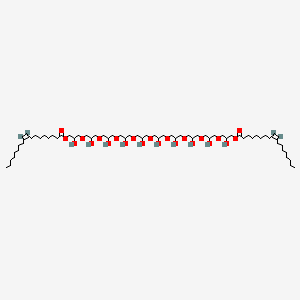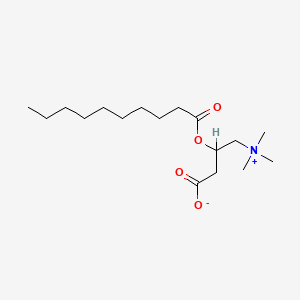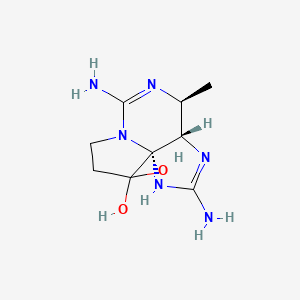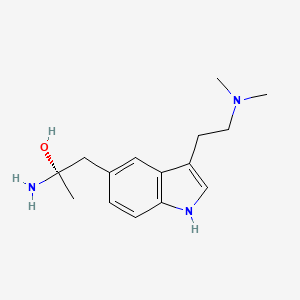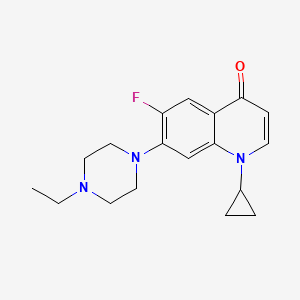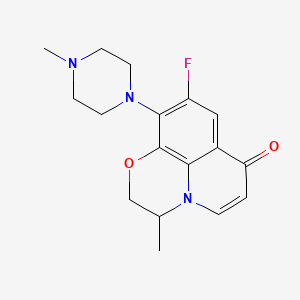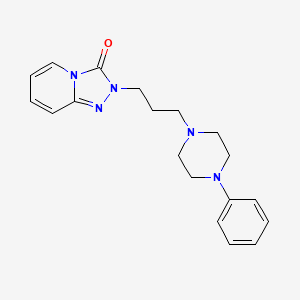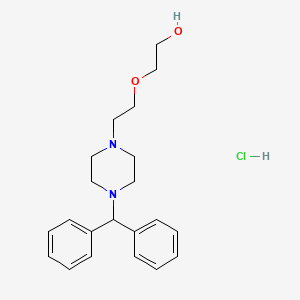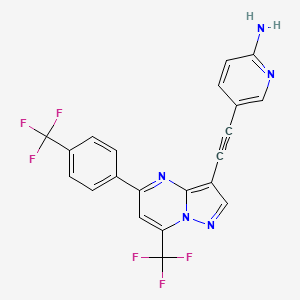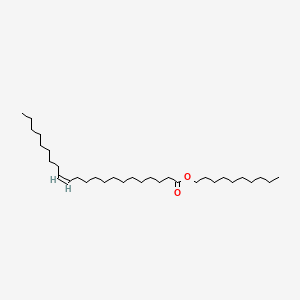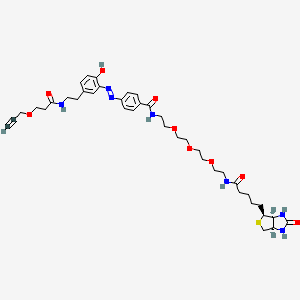
Diazo Biotin-PEG3-Alkyne
描述
Diazo Biotin-PEG3-Alkyne: is a versatile chemical compound widely used in scientific research. It belongs to the class of polyethylene glycol (PEG) linkers and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).
作用机制
- Diazo Biotin-PEG3-Alkyne is designed to introduce a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry . Its primary target is biomolecules containing azide groups.
- This compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
- Biotinylated molecules can be efficiently captured using streptavidin and subsequently released using sodium dithionite (Na2S2O4) .
Target of Action
Mode of Action
Result of Action
Action Environment
生化分析
Biochemical Properties
Diazo Biotin-PEG3-Alkyne plays a significant role in biochemical reactions. It is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm of this compound improves the solubility of the labeled molecules in aqueous media . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are facilitated by the presence of the Alkyne group in the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with azide-containing biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for introducing a biotin moiety to alkyne-containing biomolecules . Captured protein targets can be released under mild conditions with 50 mM sodium dithionite solution
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazo Biotin-PEG3-Alkyne involves multiple steps, starting with the preparation of the biotin moiety and the alkyne group. The biotin moiety is typically synthesized through standard organic synthesis techniques, while the alkyne group is introduced using alkyne-containing reagents. The final step involves the coupling of the biotin moiety with the alkyne group using diazo chemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions: Diazo Biotin-PEG3-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, allowing for the conjugation of azide-containing biomolecules with the alkyne group of this compound .
Common Reagents and Conditions:
Copper(I) catalyst: Typically copper sulfate (CuSO4) or copper(I) bromide (CuBr).
Reducing agent: Sodium ascorbate or other suitable reducing agents.
Solvent: Dimethyl sulfoxide (DMSO) or water-miscible solvents.
Reaction conditions: Mild temperatures (room temperature to 37°C) and neutral to slightly basic pH
Major Products: The major product formed from the click chemistry reaction is a biotinylated molecule, which can be further utilized for various biochemical applications .
科学研究应用
Chemistry: Diazo Biotin-PEG3-Alkyne is extensively used in chemical research for the synthesis of PROTACs, which are designed to selectively degrade target proteins. It serves as a linker that connects the target protein ligand with the E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein .
Biology: In biological research, this compound is employed for bioconjugation and molecular labeling. It enables the attachment of biotin to biomolecules, allowing for their detection and purification using streptavidin-based methods .
Medicine: It is used in the design of targeted therapies, particularly in the development of PROTAC-based drugs that can selectively degrade disease-causing proteins .
Industry: In the industrial sector, this compound is utilized in the production of diagnostic tools and assays. Its ability to facilitate biotinylation makes it valuable for the development of various diagnostic platforms .
相似化合物的比较
Diazo Biotin-PEG3-Azide: Similar to Diazo Biotin-PEG3-Alkyne but contains an azide group instead of an alkyne group. .
Diazo Biotin-PEG4-Alkyne: Contains an additional ethylene glycol unit, providing increased hydrophilicity and flexibility
Diazo Biotin-PEG2-Alkyne: Contains one less ethylene glycol unit, resulting in a shorter linker length
Uniqueness: this compound is unique due to its optimal linker length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications. Its ability to undergo click chemistry with high efficiency and selectivity further enhances its utility in scientific research .
属性
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZFZDETVBCLH-OHTDSXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


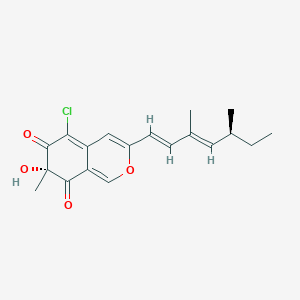
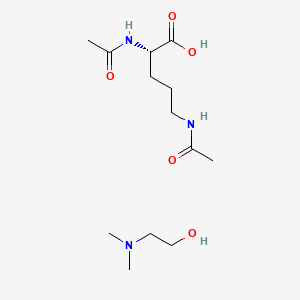
![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)

